molecular formula C11H20N4O B3284939 (S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile CAS No. 794460-89-2

(S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile

Cat. No.: B3284939
CAS No.: 794460-89-2
M. Wt: 224.3 g/mol
InChI Key: INESFTOSFRZYTN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-((1-Amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine-2-carbonitrile derivative featuring a substituted aminoacetyl group at the 1-position of the pyrrolidine ring. The (S)-configuration at the pyrrolidine carbon is critical for its stereospecific interactions with biological targets, particularly dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism regulation .

Properties

IUPAC Name

(2S)-1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-11(2,8-13)14-7-10(16)15-5-3-4-9(15)6-12/h9,14H,3-5,7-8,13H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INESFTOSFRZYTN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCC(=O)N1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN)NCC(=O)N1CCC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile, also known as Anagliptin Intermediate B, is a compound of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. This article explores its biological activity, synthesis, and implications in drug development.

  • Molecular Formula : C11H21ClN4O
  • Molecular Weight : 260.76 g/mol
  • CAS Registry Number : 794460-89-2
  • Synonyms : (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile; Anagliptin Intermediate B

DPP-IV Inhibition

DPP-IV is an important enzyme in glucose metabolism, and its inhibition plays a crucial role in the management of type 2 diabetes. Compounds containing the pyrrolidine carbonitrile moiety have been shown to exhibit potent DPP-IV inhibitory activity. For instance, the incorporation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has been utilized in synthesizing Vildagliptin, a well-known DPP-IV inhibitor that improves glycemic control in diabetic patients .

The biological activity of this compound is primarily attributed to its ability to mimic proline and inhibit DPP-IV through reversible binding. This mechanism allows for sustained therapeutic effects with minimal side effects, making it a desirable candidate for oral administration .

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of compounds related to this compound:

  • In vitro Studies : In vitro assays showed that derivatives of this compound exhibited IC50 values in the nanomolar range against DPP-IV, indicating strong inhibitory potential .
  • Clinical Applications : Clinical trials involving DPP-IV inhibitors derived from this compound have reported significant improvements in HbA1c levels among participants with type 2 diabetes, highlighting its therapeutic relevance .
  • Safety Profile : The safety profile of related compounds has been assessed through various toxicological studies, indicating low toxicity and favorable pharmacokinetics, which supports their use as oral medications .

Data Summary Table

PropertyValue
Molecular FormulaC11H21ClN4O
Molecular Weight260.76 g/mol
CAS Number794460-89-2
DPP-IV Inhibition IC50Nanomolar range
Clinical EfficacySignificant HbA1c reduction

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H20N4O
  • Molecular Weight : 224.3 g/mol
  • CAS Number : 794460-89-2
  • Synonyms : Anagliptin Intermediate B, (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile

The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its unique amine and carbonitrile functionalities contribute to its reactivity and potential biological activity.

Antidiabetic Research

One of the primary applications of (S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile is in the development of antidiabetic medications. It serves as an intermediate in the synthesis of Anagliptin, a DPP-IV inhibitor used for managing type 2 diabetes. DPP-IV inhibitors are crucial because they enhance glucose-dependent insulin secretion and decrease glucagon levels, thereby improving glycemic control in diabetic patients .

Synthesis of Bioactive Compounds

The compound is utilized as a building block in the synthesis of various bioactive molecules due to its amine functionality. Its structure allows for modifications that can lead to the discovery of new pharmacophores with enhanced therapeutic profiles. The ability to modify the pyrrolidine ring further expands its utility in medicinal chemistry .

Case Study 1: Synthesis of DPP-IV Inhibitors

A study demonstrated the synthesis of several DPP-IV inhibitors using this compound as an intermediate. The research highlighted how variations in the substituents on the pyrrolidine ring could lead to compounds with improved potency and selectivity against DPP-IV, showcasing the compound's versatility in drug design .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship (SAR) of related compounds revealed that modifications at the carbonitrile position significantly affect biological activity. By systematically altering the substituents on this compound, researchers were able to identify derivatives with enhanced efficacy as DPP-IV inhibitors, providing insights into optimizing lead compounds for clinical development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and inferred pharmacological properties based on available evidence:

Compound Name Substituent Group Target Enzyme Key Features References
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Chloroacetyl DPP-IV Intermediate for DPP-IV inhibitors; reactive chloro group enables further derivatization .
(2S)-1-(2-((3-Aminoadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile hydrochloride 3-Aminoadamantane DPP-IV (inferred) Bulky adamantane group may improve lipophilicity and CNS penetration .
(2S)-1-(Aminoacetyl)pyrrolidine-2-carbonitrile Aminoacetyl DPP-IV (inferred) Simplest analog; lacks steric bulk, potentially reducing target affinity .
NVP-DPP728 (CAS 247016-69-9) 2-((5-Cyano-2-pyridyl)amino)ethylaminoacetyl DPP-IV Pyridyl group enhances π-π stacking with enzyme active site; clinical candidate .
Target Compound 1-Amino-2-methylpropan-2-ylaminoacetyl DPP-IV (inferred) Branched alkyl group balances lipophilicity and solubility; may improve metabolic stability. N/A

Pharmacological Implications

  • DPP-IV Inhibition: The pyrrolidine-2-carbonitrile scaffold is a hallmark of DPP-IV inhibitors, forming a covalent bond with the enzyme’s catalytic serine residue . Chloroacetyl Derivative: Acts as a precursor; the chloro group is replaced by nucleophilic amines in downstream analogs . Adamantane Derivative: Increased lipophilicity may enhance membrane permeability but could reduce aqueous solubility . NVP-DPP728: Demonstrated potent DPP-IV inhibition (IC50 ~10 nM) in preclinical studies due to its pyridyl substituent’s electronic effects .

Solubility and Bioavailability

  • Aminoacetyl Analog: High solubility due to the polar amino group but may suffer rapid renal clearance .
  • Adamantane Derivative : Lower solubility due to hydrophobicity; may require prodrug formulation .
  • Target Compound: The branched alkyl group could offer a balance between solubility (via the amino group) and membrane permeability (via moderate lipophilicity).

Q & A

What synthetic strategies are optimal for preparing (S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile?

Level: Basic (Synthesis)
Answer:
The compound’s pyrrolidine-2-carbonitrile core can be synthesized from L-proline derivatives via selective N-acylation. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile—a structurally related intermediate for DPP-IV inhibitors—is synthesized by reacting L-proline methyl ester with chloroacetyl chloride under Schotten-Baumann conditions, followed by cyanide substitution . For the 1-amino-2-methylpropan-2-yl moiety, a reductive amination or nucleophilic substitution with tert-butylamine derivatives may be employed. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization by 1H^1H-NMR and LC-MS are critical for confirming regioselectivity and stereochemical integrity .

How can stereochemical purity of the (S)-configured pyrrolidine ring be validated during synthesis?

Level: Basic (Analytical Chemistry)
Answer:
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase is effective for enantiomeric excess (ee) determination. X-ray crystallography of intermediates (e.g., L-proline derivatives) can confirm absolute configuration. Additionally, 13C^{13}C-NMR chemical shifts of the nitrile group (~120 ppm) and NOE experiments help resolve spatial arrangements .

What in vitro assays are recommended to evaluate DPP-IV inhibitory activity for this compound?

Level: Basic (Pharmacology)
Answer:
A fluorometric assay using Gly-Pro-AMC (7-amino-4-methylcoumarin) as a substrate is standard. Incubate the compound with recombinant human DPP-IV enzyme (10 nM) in Tris-HCl buffer (pH 7.4) at 37°C. Measure fluorescence (ex: 360 nm, em: 460 nm) to calculate IC50_{50}. Include sitagliptin as a positive control. Competitive inhibition kinetics (Lineweaver-Burk plots) can elucidate mechanism (e.g., non-covalent vs. covalent binding) .

How to resolve discrepancies between in vitro potency and in vivo efficacy in rodent models?

Level: Advanced (Translational Research)
Answer:
Poor oral bioavailability or rapid metabolism may explain such discrepancies. Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) in rats. If hepatic first-pass metabolism is suspected, evaluate cytochrome P450 inhibition/induction. Structural modifications, such as replacing the nitrile group with a boronic acid (to enhance stability) or optimizing logP via substituent tuning, can improve bioavailability .

What computational methods aid in predicting off-target effects of this compound?

Level: Advanced (Drug Design)
Answer:
Molecular docking (e.g., AutoDock Vina) against DPP-IV (PDB: 2RGU) and homologous proteases (e.g., DPP-8, DPP-9) assesses selectivity. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with Glu205/206 in DPP-IV). Machine learning models (e.g., Random Forest) trained on kinase inhibition datasets predict off-target kinase activity .

How to address metabolic instability observed in microsomal assays?

Level: Advanced (ADME Optimization)
Answer:
Identify metabolic soft spots via LC-HRMS analysis of microsomal metabolites. For example, oxidation of the pyrrolidine ring or hydrolysis of the nitrile group may occur. Introduce fluorine atoms at vulnerable positions (e.g., C-3 of pyrrolidine) to block oxidation or replace the nitrile with a trifluoromethyl group for metabolic resistance .

What strategies enhance selectivity over other proline-specific proteases?

Level: Advanced (Medicinal Chemistry)
Answer:
Modify the amino acid side chain to exploit DPP-IV’s S2 pocket. For instance, bulky substituents (e.g., adamantyl groups) in the 1-amino-2-methylpropan-2-yl moiety reduce DPP-8/9 binding. Free-energy perturbation (FEP) calculations guide rational design by quantifying binding energy differences between DPP-IV and off-targets .

How to validate target engagement in cellular models of type 2 diabetes?

Level: Advanced (Cell Biology)
Answer:
Use GLUTag cells or primary murine β-cells to measure glucose-stimulated insulin secretion (GSIS). Pre-treat cells with the compound (1–10 µM) and assess DPP-IV activity via cleavage of GLP-1(7-36) amide. Confirm target engagement with a fluorescent probe (e.g., TGP-ΔAla) competing with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Reactant of Route 2
(S)-1-(2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.